molecular formula C11H20N2O B2907784 3-(Cyclohexylmethyl)piperazin-2-one CAS No. 1501547-13-2

3-(Cyclohexylmethyl)piperazin-2-one

Cat. No.: B2907784
CAS No.: 1501547-13-2
M. Wt: 196.294
InChI Key: MWAZDIXAEWBVMS-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)piperazin-2-one is a synthetic organic compound featuring a piperazin-2-one core scaffold substituted with a cyclohexylmethyl group. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Piperazine and its derivatives are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities. Compounds based on the piperazin-2-one (or piperazinone) scaffold are frequently explored for their cytotoxic and antiproliferative properties. Heterocyclic compounds containing nitrogen atoms, such as this one, are considered desirable scaffolds for developing novel lead compounds for anticancer drug research . The incorporation of various pharmacophores onto a piperazine core is a common strategy to create molecular frameworks that can interact with multiple biological targets, which is a promising approach for combating drug resistance . Furthermore, piperazine hybridized molecules have demonstrated substantial potential as antibacterial agents. Research on similar structural frameworks has shown that such compounds can exhibit potent activity against challenging bacterial strains, with some derivatives showing low propensity to trigger bacterial resistance . The mechanism of action for these active compounds may involve damaging the bacterial cell membrane, leading to increased permeability, membrane depolarization, and effusion of intracellular components . This product, this compound, is provided as a key intermediate for researchers synthesizing and evaluating novel bioactive molecules. It is intended for use in constructing more complex chemical entities for screening against various biological targets. Intended Use: This product is for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not designed for human therapeutic, diagnostic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclohexylmethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11-10(12-6-7-13-11)8-9-4-2-1-3-5-9/h9-10,12H,1-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAZDIXAEWBVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Cyclohexylmethyl Piperazin 2 One and Its Analogues

Stereoselective Synthesis Strategies for Chiral Piperazinones

Achieving high levels of stereochemical purity is paramount in the synthesis of pharmacologically active agents. For chiral piperazinones, several strategies have been developed to control the absolute and relative stereochemistry of the heterocyclic core.

Utilizing Chiral Amino Acid-Derived Precursors (e.g., L-Serine, D-Serine, L-Glutamate)

One of the most established methods for synthesizing enantiomerically pure compounds is to start from the "chiral pool," utilizing naturally occurring chiral molecules like amino acids as precursors. dicp.ac.cn This approach leverages the inherent stereochemistry of the starting material to construct the target piperazinone scaffold.

The synthesis often involves converting optically pure amino acids into key intermediates, such as 1,2-diamines, which can then undergo cyclization to form the piperazinone ring. nih.govnih.gov For instance, a concise five-step route has been developed to produce 3-substituted piperazine-2-acetic acid esters starting from various amino acids. nih.gov This methodology facilitates the synthesis of enantiopure piperazines, although challenges like racemization can occur with certain substituents, such as a phenyl group. nih.govnih.gov Another example involves the use of L-serinate-derived α-bromoacetates to access highly enantioenriched six-membered 1,4-N,O-heterocycles, demonstrating the versatility of amino acid precursors in building related heterocyclic systems. acs.org

The general strategy is outlined below:

Starting Material: An enantiopure amino acid (e.g., L-Phenylalanine, a precursor for a benzyl-substituted analogue) is selected.

Functional Group Transformations: The amino acid is converted into a suitable 1,2-diamine derivative through a series of reactions, such as reduction of the carboxylic acid and protection of the amino groups. nih.gov

Cyclization: The chiral diamine is then cyclized with a reagent that provides the remaining atoms for the piperazinone ring, such as a derivative of a α-halo acid, to form the desired 3-substituted piperazin-2-one (B30754). nih.gov

This method ensures that the stereocenter derived from the original amino acid is transferred to the final product, providing a reliable route to chiral piperazinones.

Asymmetric Catalytic Approaches (e.g., Palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones)

Asymmetric catalysis offers a powerful and efficient alternative to chiral pool synthesis, creating stereocenters with high enantioselectivity using a small amount of a chiral catalyst. Several catalytic methods have been successfully applied to the synthesis of chiral piperazinones. dicp.ac.cnnih.gov

A notable example is the palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones. rsc.orgcaltech.edu This method allows for the synthesis of highly enantioenriched piperazin-2-ones bearing a tertiary stereocenter at the α-position. rsc.orgcaltech.edu The reaction proceeds by treating a racemic piperazin-2-one substrate with a palladium catalyst and a chiral ligand, which selectively facilitates the alkylation of one enantiomer over the other. nih.govcaltech.edu This strategy is particularly valuable for creating α-tertiary piperazin-2-ones, which are challenging to synthesize via other methods and provide access to novel three-dimensional chemical space for drug discovery. caltech.edu

Other important asymmetric catalytic approaches include:

Asymmetric Hydrogenation: Iridium- or Palladium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-one precursors (e.g., pyrazin-2-ols) provides access to chiral piperazin-2-ones with good to excellent enantioselectivities. dicp.ac.cnacs.orgnih.gov

Tandem Hydroamination and Asymmetric Transfer Hydrogenation: This one-pot sequence, using titanium and ruthenium catalysts respectively, can be used for the enantioselective synthesis of piperazines from aminoalkyne substrates, which are direct precursors to piperazinones. organic-chemistry.org

Catalytic MethodCatalyst/Ligand SystemSubstrate TypeTypical Enantioselectivity (ee)Reference
Decarboxylative Allylic Alkylation[Pd2(pmdba)3] / PHOX LigandN-protected piperazin-2-onesGood to Excellent caltech.edu
Asymmetric HydrogenationPalladium-basedPyrazin-2-olsUp to 90% dicp.ac.cn
Asymmetric HydrogenationIridium-basedUnsaturated piperazin-2-onesGood nih.gov
Asymmetric Transfer HydrogenationNoyori−Ikariya Ruthenium CatalystCyclic Imines>81% organic-chemistry.org

Control of Diastereoselectivity in Cyclization Reactions (e.g., formation of bicyclic piperazinediones)

When a piperazinone ring is formed from a precursor that already contains one or more stereocenters, the stereochemical outcome of the cyclization reaction becomes critical. Controlling the diastereoselectivity—the relative stereochemistry of the newly formed stereocenter in relation to existing ones—is essential.

One effective strategy involves the diastereoselective nucleophilic addition to a cyclic iminium ion intermediate. acs.orgacs.org In this approach, a precursor is cyclized to form a 6-hydroxypiperazinone, which, in the presence of acid, generates a planar iminium ion. A subsequent attack by a nucleophile occurs preferentially from the less sterically hindered face, which is dictated by the existing substituent at the C-3 position. This allows for the stereoselective formation of the C-6 functionalized piperazinone. acs.orgacs.org

Other methods for achieving diastereocontrol include:

Manganese-Mediated Reductive Cyclization: A simple and effective method for synthesizing trans-aryl-substituted piperazines involves the reductive dimerization of imines mediated by manganese(0) and a Brønsted acid. nih.govfigshare.com This process demonstrates high diastereoselectivity for the trans isomer.

Palladium-Catalyzed Hydroamination: A highly diastereoselective intramolecular palladium-catalyzed hydroamination has been used as a key step in the synthesis of 2,6-disubstituted piperazines from chiral aminoalkenes. rsc.org The reaction proceeds with high control, leading to the trans product, which can adopt a twist-boat conformation. rsc.org

Multicomponent Reaction (MCR) Approaches to Piperazinone Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, are powerful tools for rapidly building molecular complexity. beilstein-journals.org Isocyanide-based multicomponent reactions (IMCRs) are particularly well-suited for constructing peptide-like scaffolds such as piperazinones. beilstein-journals.orgthieme-connect.com

Ugi Reaction/Cyclization Sequences with Amino Acid-Derived Components

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry. A versatile strategy for synthesizing piperazinone scaffolds involves a two-step sequence: an initial Ugi reaction to create a linear peptidomimetic intermediate, followed by an intramolecular cyclization. nih.gov

This sequence typically involves reacting an aldehyde, an amine, a carboxylic acid, and an isocyanide. thieme-connect.com When bifunctional components are used, the resulting Ugi adduct is primed for a subsequent ring-closing reaction. For example, using aminoacetaldehyde dimethyl acetal (B89532) as the aldehyde component in a Ugi reaction produces an adduct that, upon acid-mediated deprotection and cyclization, yields a piperazinone scaffold. acs.orgacs.org The use of chiral components derived from amino acids, such as aldehydes or α-isocyanoacetates, allows for the synthesis of distinct piperazine-based structures with defined stereochemistry. nih.gov

A specialized variant is the "disrupted Ugi reaction," which has been employed in the solid-phase synthesis of piperazinones using aziridine (B145994) aldehyde dimers as inputs. ebrary.net

MCR StrategyKey ComponentsPost-MCR StepFinal ScaffoldReference
Ugi-4CR / CyclizationAminoacetaldehyde dimethyl acetal, amine, acid, isocyanideAcid-mediated deprotection and cyclizationFunctionalized Piperazinones acs.orgacs.org
Ugi-4CR / Cyclizationα-Amino acid-derived aldehydes and α-isocyanoacetatesIntramolecular cyclizationPiperazine-based peptidomimetics nih.gov
Disrupted Ugi ReactionAziridine aldehyde dimers, amino acid, isocyanide (on solid phase)Nucleophilic aziridine opening / CleavagePiperazinones ebrary.net

Post-Isocyanide-Based Multicomponent Reaction (IMCR)-Transformation Strategies for Diketopiperazines

Diketopiperazines (DKPs), which are closely related to piperazin-2-ones, are also readily accessible through IMCRs followed by post-cyclization transformations. beilstein-journals.org The linear products generated from IMCRs, such as the Ugi or Passerini reactions, are ideal precursors for cyclization because a wide range of functional groups are tolerated in the initial reaction. beilstein-journals.org

Strategies for post-IMCR cyclization to form DKP rings often involve the use of bifunctional starting materials. For example, an Ugi reaction utilizing an α-amino acid (which contains both the amine and carboxylic acid functionalities) can lead to an intermediate that is readily cyclized to a DKP. beilstein-journals.org Other approaches involve using components with latent functionality that can be activated for cyclization after the initial MCR. For instance, Ugi adducts derived from 2-halocarboxylic acids or 2-oxocarboxylic acids can be cyclized under basic conditions to yield DKPs. acs.org

These post-IMCR transformations are highly valuable in combinatorial chemistry, as they allow for the efficient generation of diverse libraries of DKP and piperazinone derivatives by simply varying the inputs of the initial multicomponent reaction. acs.org

One-Pot Reactions Involving 1,2-Diamines, Organoboronic Acids, and Glyoxylic Acid

A notable and highly efficient one-pot synthesis of 3-substituted piperazin-2-ones has been developed utilizing a three-component reaction between a 1,2-diamine, an organoboronic acid, and glyoxylic acid. sci-hub.se This methodology is particularly powerful as it allows for the direct construction of the piperazin-2-one ring with concomitant installation of the C-3 substituent in a single step from readily available starting materials.

The reaction proceeds via an initial Petasis-borono Mannich reaction, where the 1,2-diamine reacts with glyoxylic acid and the organoboronic acid to form an α-amino acid intermediate. frontiersin.org A key feature of this process is the dual role of the organoboronic acid, which not only provides the substituent but also catalyzes the subsequent intramolecular amide formation, leading to the cyclized piperazin-2-one product. sci-hub.se

For the synthesis of 3-(cyclohexylmethyl)piperazin-2-one, cyclohexylmethylboronic acid would be the organoboronic acid of choice, reacting with ethylenediamine (B42938) and glyoxylic acid. This approach is highly convergent and amenable to the creation of combinatorial libraries by varying the 1,2-diamine and organoboronic acid components. sci-hub.se The reaction conditions are typically mild, often involving heating the components in a suitable solvent.

Table 1: Examples of One-Pot Synthesis of 3-Substituted Piperazin-2-ones

1,2-DiamineOrganoboronic AcidProduct
EthylenediamineCyclohexylboronic acid3-Cyclohexylpiperazin-2-one
EthylenediaminePhenylboronic acid3-Phenylpiperazin-2-one
1,2-DiaminopropaneStyrylboronic acid3-Styryl-5-methylpiperazin-2-one
N-BenzylethylenediamineNaphthylboronic acid1-Benzyl-3-(naphthalen-1-yl)piperazin-2-one

Ring-Forming Reactions and Cyclization Protocols

A more traditional yet robust approach to the synthesis of this compound involves a two-step process: the formation of a linear amide precursor followed by an intramolecular cyclization. This method offers a high degree of control and is suitable for large-scale synthesis.

The synthesis commences with the acylation of a suitably protected ethylenediamine derivative with a cyclohexylacetylating agent, such as cyclohexylacetyl chloride or cyclohexylacetic acid activated with a coupling agent. This forms an N-(2-aminoethyl)-2-cyclohexylacetamide intermediate. The protecting group on the second nitrogen of the diamine is then removed, and the resulting primary amine undergoes intramolecular cyclization to furnish the piperazin-2-one ring. This cyclization can be promoted by heat or by using coupling reagents that facilitate amide bond formation. nih.gov

Table 2: Proposed Precursors for Amide Formation and Cyclization

Diamine PrecursorAcylating AgentLinear Intermediate
N-Boc-ethylenediamineCyclohexylacetyl chlorideN-(2-(tert-butoxycarbonylamino)ethyl)-2-cyclohexylacetamide
EthylenediamineEthyl cyclohexylacetateN-(2-aminoethyl)-2-cyclohexylacetamide
N-BenzylethylenediamineCyclohexylacetic acidN-(2-(benzylamino)ethyl)-2-cyclohexylacetamide

The construction of bicyclic systems incorporating the this compound core can be achieved through intramolecular reductive amination strategies. This approach is particularly useful for creating conformationally constrained analogues, which are of great interest in drug discovery.

A plausible synthetic route involves a precursor that contains both the piperazin-2-one scaffold and a tethered carbonyl group. For instance, a piperazin-2-one with a keto-functionalized N-1 substituent could undergo intramolecular reductive amination to form a fused bicyclic system. Alternatively, a cyclohexyl ring bearing a keto group at a suitable position could be used to construct a bicyclic system through cyclization with the piperazinone nitrogen. The reductive amination is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. rsc.org

Table 3: Hypothetical Precursors for Bicyclic Piperazinone Synthesis via Intramolecular Reductive Amination

PrecursorReducing AgentBicyclic Product
1-(3-oxobutyl)-3-(cyclohexylmethyl)piperazin-2-oneSodium triacetoxyborohydrideFused piperidinopiperazinone system
3-((4-oxocyclohexyl)methyl)piperazin-2-oneSodium cyanoborohydrideFused decahydropyrido[1,2-a]pyrazin-4-one system

Phosphite (B83602) reagents, such as triethyl phosphite or triphenyl phosphite, are effective for promoting cyclodehydration reactions to form heterocyclic rings. While this method is well-established for the synthesis of other N-heterocycles, its application to the direct formation of piperazin-2-ones from amino amide precursors is a plausible extension.

In this proposed methodology, an N-(2-hydroxyethyl)cyclohexylacetamide derivative would serve as the precursor. The phosphite reagent would mediate the intramolecular cyclization by activating the hydroxyl group, facilitating its displacement by the amide nitrogen to form the piperazin-2-one ring. This approach offers the advantage of mild reaction conditions.

Table 4: Proposed Phosphite-Driven Cyclodehydration

PrecursorPhosphite ReagentProposed Product
N-(2-hydroxyethyl)-2-cyclohexylacetamideTriethyl phosphiteThis compound
2-Cyclohexyl-N-(2-hydroxypropyl)acetamideTriphenyl phosphite3-(Cyclohexylmethyl)-5-methylpiperazin-2-one

Solid-Phase Synthesis Techniques for Piperazinone Library Generation

Solid-phase synthesis is a powerful tool for the rapid generation of libraries of compounds for high-throughput screening. uci.edu The synthesis of 3-substituted piperazin-2-one libraries, including analogues of this compound, can be efficiently performed on a solid support.

A common strategy employs a Rink amide resin, to which an N-Fmoc protected amino acid is first attached. peptide.comrsc.org The Fmoc group is then removed, and the free amine is reductively alkylated with an aldehyde, followed by acylation with a bromoacetyl halide. Subsequent treatment with a primary amine leads to the displacement of the bromide and concomitant cyclization to release the piperazin-2-one from the resin. To generate a library of this compound analogues, a variety of primary amines and aldehydes can be utilized, while keeping the cyclohexylmethyl moiety constant, which would be introduced via a cyclohexyl-containing amino acid precursor.

Table 5: Components for Solid-Phase Library Generation of Piperazin-2-ones

ResinBuilding Block 1 (Amino Acid)Building Block 2 (Aldehyde)Building Block 3 (Primary Amine)
Rink AmideFmoc-cyclohexylalanineFormaldehydeBenzylamine
Rink AmideFmoc-phenylalanineAcetaldehydeCyclopropylamine
Rink AmideFmoc-leucineBenzaldehydeMethylamine

Functionalization of the Piperazinone Ring and Cyclohexylmethyl Moiety

Further diversification of the this compound scaffold can be achieved through functionalization of the piperazinone ring and the cyclohexylmethyl moiety. Late-stage functionalization is a key strategy in medicinal chemistry for the rapid exploration of structure-activity relationships. nih.gov

The piperazinone ring offers two primary sites for functionalization: the N-1 and N-4 positions (if unsubstituted). The secondary amine at N-1 can undergo a variety of reactions, including N-alkylation and N-arylation, to introduce a wide range of substituents. scripps.edu For the cyclohexylmethyl moiety, C-H activation methodologies provide a powerful tool for the direct introduction of functional groups onto the carbocyclic ring, a traditionally challenging transformation. nih.govacs.org Palladium-catalyzed C-H arylation, for example, could be used to introduce aryl groups at various positions on the cyclohexyl ring.

Table 6: Examples of Functionalization Reactions

SubstrateReaction TypeReagent/CatalystProduct
This compoundN-ArylationAryl halide, Cu(I) or Pd(0) catalyst1-Aryl-3-(cyclohexylmethyl)piperazin-2-one
This compoundN-AlkylationAlkyl halide, base1-Alkyl-3-(cyclohexylmethyl)piperazin-2-one
1-Boc-3-(cyclohexylmethyl)piperazin-2-oneCyclohexyl C-H ArylationAryl iodide, Pd(OAc)21-Boc-3-((arylcyclohexyl)methyl)piperazin-2-one

Introduction of Diverse Side Chains

The introduction of varied side chains, particularly at the C3 position of the piperazin-2-one ring, is a key strategy for modulating the biological activity of these compounds. A range of synthetic methods has been developed to achieve this, allowing for the incorporation of aryl, alkyl, and other functional groups.

One notable approach involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence. researchgate.net This methodology has been successfully employed to synthesize 3-aryl/alkyl piperazin-2-ones from commercially available aldehydes, (phenylsulfonyl)acetonitrile, cumyl hydroperoxide, and 1,2-ethylenediamines. researchgate.net The use of a quinine-derived urea (B33335) as a catalyst facilitates two of the three steps stereoselectively, affording the desired products in yields ranging from 38% to 90% with high enantiomeric excess (up to 99% ee). researchgate.net This method has proven versatile for creating a library of C3-substituted piperazin-2-ones with diverse side chains. acs.org

Another strategy for introducing side chains involves the modification of existing piperazinone scaffolds. For instance, a series of analogues with constraints in the linkage of two pharmacophores was designed by replacing a linear alkyl linker with various cycloalkyl moieties. acs.org This approach has led to the identification of potent dopamine (B1211576) D2 partial agonists. acs.org The synthesis often involves the condensation of an appropriate ketone with an indole (B1671886) derivative, followed by reduction and separation of isomers. acs.org

Furthermore, side chain modifications have been explored in the context of developing novel antitubercular agents based on the benzothiazinone (BTZ) scaffold, which often incorporates a substituted piperazine (B1678402) ring. mdpi.comresearchgate.net In these studies, opening the cyclic piperidinyl or piperazinyl ring has been investigated to expand compound diversity and improve physicochemical properties. mdpi.com

The following table summarizes various synthetic approaches for introducing diverse side chains onto the piperazin-2-one scaffold.

Methodology Key Reagents Side Chains Introduced Key Features Reference
One-pot Knoevenagel/asymmetric epoxidation/DROCAldehydes, (phenylsulfonyl)acetonitrile, cumyl hydroperoxide, 1,2-ethylenediaminesAryl, AlkylHigh stereoselectivity, good to high yields researchgate.netacs.org
Condensation and ReductionKetones, Indole derivativesCycloalkyl moietiesAllows for separation of geometric isomers acs.org
Side Chain ModificationExisting BTZ scaffoldAcyclic aminesImproves physicochemical properties mdpi.com

Regioselective Derivatization of Nitrogen Atoms

The two nitrogen atoms within the piperazine ring offer opportunities for further functionalization, which can significantly impact the pharmacological and pharmacokinetic profiles of the resulting compounds. encyclopedia.pub Regioselective derivatization of these nitrogen atoms is crucial for synthesizing analogues with desired properties.

A common strategy involves the use of protecting groups to differentiate the reactivity of the two nitrogen atoms. For example, Boc-piperazine can be used as a starting material, allowing for selective reaction at the unprotected nitrogen. nih.gov Subsequent deprotection of the Boc group provides a handle for further functionalization. This approach has been utilized in the synthesis of 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists, where the piperazine was functionalized with various groups, including amides, sulfonamides, carbamates, and ureas. nih.gov

Another approach to achieve regioselectivity is through a tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide and a primary amine. This method is particularly useful for diversity-oriented synthesis, as a wide variety of amines can be used in the ring-forming reaction to produce N-substituted piperazinones. researchgate.net

Transition-metal-catalyzed reactions have also emerged as powerful tools for the regioselective functionalization of piperazines. benthamdirect.com For instance, the synthesis of macozinone, a potent antitubercular agent, involves the condensation of a benzamide (B126) derivative with sodium 4-(cyclohexylmethyl)piperazine-1-carbodithioate. researchgate.net

The table below outlines different methods for the regioselective derivatization of the nitrogen atoms in the piperazin-2-one ring.

Methodology Key Reagents/Steps Position of Derivatization Key Features Reference
Use of Protecting GroupsBoc-piperazine, Acid-mediated deprotectionN1 or N4Allows for sequential functionalization nih.gov
Tandem Reductive Coupling/SN2-Cyclization2-chloro-N-(2-oxoalkyl)acetamide, Primary amineN1Suitable for diversity-oriented synthesis researchgate.net
Condensation ReactionBenzamide derivative, Sodium 4-(cyclohexylmethyl)piperazine-1-carbodithioateN1Used in the synthesis of complex molecules like macozinone researchgate.net

Stereochemical Analysis and Conformational Landscapes of 3 Cyclohexylmethyl Piperazin 2 One Systems

Elucidation of Absolute and Relative Stereochemistry

The stereochemical complexity of 3-(cyclohexylmethyl)piperazin-2-one arises from the presence of a stereocenter at the C3 position of the piperazin-2-one (B30754) ring. The absolute configuration at this center, designated as either (R) or (S), dictates the spatial orientation of the cyclohexylmethyl substituent. The relative stereochemistry becomes a factor in derivatives with additional stereocenters.

The definitive assignment of both absolute and relative stereochemistry is typically achieved through a combination of stereoselective synthesis and single-crystal X-ray diffraction analysis. For instance, in the synthesis of related substituted piperazin-2-ones, diastereoselective reactions such as the nitro-Mannich reaction have been employed to control the relative stereochemistry of substituents on the piperazine (B1678402) ring. The resulting stereochemical arrangement is then unambiguously confirmed by X-ray crystallography, which provides precise information on the three-dimensional arrangement of atoms in the crystalline state beilstein-journals.org. While a specific synthesis for the enantiopure forms of this compound is not detailed in the provided search results, the principles of stereoselective synthesis of chiral piperazin-2-ones are well-established, often starting from chiral amino acid precursors to build the heterocyclic core electronicsandbooks.comnih.govrsc.orgrsc.org.

Table 1: Methods for Stereochemical Elucidation of Substituted Piperazin-2-ones
MethodApplicationInformation ObtainedReference Example
Stereoselective SynthesisControl of relative and absolute stereochemistry during synthesis.Formation of specific stereoisomers.Use of a nitro-Mannich reaction to set C5/C6 relative stereochemistry in a piperazin-2-one synthesis. beilstein-journals.org
Single-Crystal X-ray DiffractionUnambiguous determination of the three-dimensional structure.Absolute and relative configuration of all stereocenters.Confirmation of the structure of r-3,c-5-diisobutyl-c-6-isopropylpiperazin-2-one. beilstein-journals.org
Chiral ChromatographySeparation of enantiomers.Isolation of pure stereoisomers for individual characterization.Separation of enantiomers of a precursor to a complex piperazine derivative. nih.gov

Conformational Preferences in Solution State (e.g., through ¹H NMR Spectroscopy for cis-trans isomerization and turn induction)

In solution, the conformational landscape of this compound is influenced by several factors, including the puckering of the piperazin-2-one ring and the rotation around the amide bond. ¹H NMR spectroscopy is a powerful tool for investigating these conformational dynamics.

Furthermore, the piperazin-2-one ring itself is not planar and can adopt different conformations, typically a pseudo-chair or boat-like arrangement. The interconversion between these ring conformations can also be studied by dynamic NMR techniques. The cyclohexylmethyl substituent at the C3 position will preferentially occupy a pseudo-equatorial position to minimize steric hindrance.

Solid-State Conformational Analysis and Crystal Packing Studies (e.g., X-ray Crystallography of related compounds)

X-ray crystallography of related piperazine-containing compounds provides valuable insights into the likely solid-state conformation and intermolecular interactions of this compound.

Conformation of the Central Piperazine Ring (e.g., distorted chair conformation)

In the solid state, piperazine and its derivatives commonly adopt a chair conformation nih.govnih.gov. For piperazin-2-ones, this chair is often distorted due to the presence of the sp²-hybridized carbonyl carbon. The degree of puckering and the specific torsion angles of the ring are influenced by the nature and position of the substituents.

Intermolecular Interactions in Crystal Lattices (e.g., weak hydrogen bonding, H...H contacts)

Table 2: Summary of Solid-State Conformational Features of Piperazine Derivatives
FeatureCommon ObservationExpected for this compoundSupporting Evidence from Related Compounds
Piperazine Ring ConformationChair or distorted chair.Distorted chair.Piperazine adopts a chair conformation in its crystal structure. nih.gov
Substituent OrientationBulky groups are typically equatorial.Cyclohexylmethyl group in a pseudo-equatorial position.In 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, the cyclohexyl group is in a chair conformation. iucr.org
Primary Intermolecular InteractionsN-H···O or N-H···N hydrogen bonds.N-H···O hydrogen bonds forming chains or dimers.Hydrogen bonding dominates the packing of many piperazine-containing crystal structures. beilstein-journals.orgnih.gov
Secondary Intermolecular InteractionsC-H···O, C-H···π, and H···H contacts.Extensive H···H and C-H···O interactions.Hirshfeld surface analysis of related compounds shows significant contributions from H···H and H···O contacts. nih.gov

Conformational Restriction Studies in Peptidomimetic Design

The incorporation of the this compound scaffold into peptides is a strategy to create conformationally restricted peptidomimetics magtech.com.cn. By reducing the conformational flexibility of a peptide, it is possible to lock it into a bioactive conformation, which can lead to enhanced potency, selectivity, and metabolic stability magtech.com.cn.

Piperazin-2-ones can serve as dipeptide surrogates, mimicking the backbone of two amino acid residues. The rigidified ring structure restricts the accessible range of the Ramachandran angles (φ and ψ) compared to a linear dipeptide. The cyclohexylmethyl side chain can mimic the side chains of hydrophobic amino acids such as leucine (B10760876) or cyclohexylalanine.

The design of such peptidomimetics involves positioning the key pharmacophoric groups in a spatial arrangement that mimics the bioactive conformation of the parent peptide. The conformational preferences of the this compound unit, as determined by the studies described above, are crucial for the successful design of these constrained analogues. The use of such scaffolds is a key strategy in the development of novel therapeutic agents, including HIV capsid modulators and other enzyme inhibitors nih.govnih.govresearchgate.net. The piperazine scaffold is considered a "biologically important scaffold" due to its prevalence in a wide range of bioactive compounds researchgate.net.

Derivatization Strategies and Structure Activity Relationship Sar Insights for 3 Cyclohexylmethyl Piperazin 2 One Derivatives

Systematic Modification of the Piperazinone Ring

The piperazinone core is a critical component for the biological activity of this class of compounds. Modifications to this ring system, including the introduction of substituents at various positions and alterations to the nitrogen substitution patterns, have been shown to significantly influence molecular recognition and bioactivity.

Introduction of Substituents at C3, C5, and C6 Positions

The introduction of substituents at the C3, C5, and C6 positions of the piperazinone ring has been a key strategy to explore the chemical space and modulate the pharmacological profile of these derivatives. rsc.org Research has shown that even minor changes at these positions can lead to significant differences in biological activity. rsc.org

A study on piperazinone derivatives as HCV NS4B inhibitors revealed that the cis stereochemistry between substituents at the C3 and C6 positions of the piperazinone core was essential for their antiviral activity. acs.org This highlights the importance of stereocontrol in the synthesis of these analogs. While the majority of biologically active piperazine-containing drugs are unsubstituted on the carbon atoms of the ring, the exploration of C-substituted derivatives remains an area of interest for developing new therapeutic agents with novel mechanisms of action. rsc.orgrsc.org

The synthesis of these carbon-substituted piperazinones often requires the development of efficient and asymmetric synthetic methods to control the stereochemistry at these positions. rsc.orgrsc.org Such methods are crucial for systematically evaluating the structure-activity relationships of these derivatives.

N-Substitution Patterns and their Influence on Molecular Recognition

The nitrogen atoms of the piperazine (B1678402) ring offer convenient points for modification, and the nature of the substituents at these positions plays a crucial role in determining the biological activity and selectivity of the compounds. mdpi.comnih.gov The basicity of the nitrogen atoms and the potential for hydrogen bonding and electrostatic interactions with biological targets are key factors influenced by N-substitution. mdpi.com

Varying the N-substituents on the piperazine ring can significantly impact the potency and selectivity of the molecule towards its biological target. mdpi.com For instance, in a series of N-arylpiperazine-modified analogues of KN-62, a P2X7 receptor antagonist, the nature and position of substituents on the phenyl ring attached to the piperazine nitrogen had a fundamental influence on biological activity. nih.gov A para-fluoro substituent on the phenyl ring resulted in the most potent compound, while other halogen substitutions or different substitution patterns led to a dramatic decrease in activity. nih.gov

Furthermore, the linker connecting the substituent to the piperazine nitrogen can also affect activity. A one-carbon linker between the piperazine nitrogen and a phenyl ring was found to increase activity, whereas a two-carbon linker decreased it tenfold. nih.gov This demonstrates that both the nature of the substituent and the way it is connected to the piperazinone core are critical for optimizing molecular recognition.

Elaboration of the Cyclohexylmethyl Moiety

The cyclohexylmethyl group is a key feature of the parent compound, contributing to its lipophilicity and steric properties. Modifications to this moiety, including stereochemical variations and alterations to the alkyl linker, can fine-tune the compound's interaction with its biological target.

Stereochemical Variations of the Cyclohexyl Ring

The stereochemistry of the cyclohexyl ring can have a profound impact on the biological activity of 3-(cyclohexylmethyl)piperazin-2-one derivatives. The spatial arrangement of the cyclohexyl group can influence how the molecule fits into a binding pocket and interacts with its target.

In the context of σ-receptor ligands, a cyclohexylmethyl group at the 4-position of a piperazine ring was identified as a preferred substituent for high σ1 affinity. researchgate.net This suggests that the specific conformation and steric bulk of the cyclohexyl ring are important for optimal receptor binding.

Modifications of the Alkyl Linker

The alkyl linker connecting the cyclohexyl ring to the piperazinone core provides a degree of flexibility and can be modified to alter the distance and orientation between these two key structural elements. Research on related piperazine derivatives has shown that the length and nature of the alkyl linker can significantly affect biological activity.

Fusion with Other Heterocyclic Systems (e.g., purine (B94841), isoxazole (B147169), naphthalimide, triazole, coumarin)

Fusing the this compound scaffold with other heterocyclic systems is a powerful strategy to create hybrid molecules with potentially enhanced or novel biological activities. tandfonline.com This approach, often referred to as molecular hybridization, aims to combine the pharmacophoric features of two or more different classes of compounds.

Purine: The fusion of a piperazine moiety with a purine ring has been explored for developing novel inhibitors of Mycobacterium tuberculosis. nih.govresearchgate.net In one study, a series of purine-linked piperazine derivatives were synthesized and showed promising anti-mycobacterial activity. nih.gov Structure-activity relationship (SAR) studies indicated that substitutions on the phenyl ring of the piperazine moiety influenced the activity, with electronegative substituents potentially increasing the polarity and antituberculosis activity. researchgate.net Another study highlighted that piperazine-containing purine derivatives exhibited potent activity against various cancer cell lines. rsc.org

Isoxazole: Isoxazole-piperazine hybrids have been investigated as potential anticancer agents. nih.gov A series of these hybrids demonstrated potent to moderate cytotoxicity against hepatocellular carcinoma and breast cancer cells. nih.gov Further studies revealed that these compounds could induce cell cycle arrest and apoptosis. nih.gov The structural characteristics of the isoxazole ring, including its ability to participate in hydrogen bonding and π-π stacking, make it a valuable component in the design of new therapeutic agents. symc.edu.cn

Naphthalimide: Naphthalimide-piperazine conjugates have been synthesized and evaluated for their potential as anticancer agents. nih.govnih.gov The planar naphthalimide moiety is known to intercalate with DNA, and linking it to a piperazine unit can enhance its biological activity. nih.gov For example, pyrrolo[2,1-c] acs.orgCurrent time information in Bangalore, IN.benzodiazepine-naphthalimide conjugates linked through piperazine-sided alkane spacers have shown remarkable DNA binding affinity and potential anticancer activity. nih.gov

Triazole: The 1,2,3-triazole ring is a common linker in medicinal chemistry due to its favorable chemical properties and ability to form hydrogen bonds. researchgate.net Piperazine-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. researchgate.net In some cases, the triazole ring has been used as a bioisosteric replacement for an imidazole (B134444) moiety, leading to hybrid compounds with moderate antifungal and antibacterial activity. researchgate.net The combination of piperazine and triazole moieties has been shown to result in compounds with a broad spectrum of biological activities. jopcr.com

Coumarin (B35378): Coumarin-piperazine hybrids have been synthesized and evaluated for various biological activities, including acetylcholinesterase inhibition and antibacterial effects. bohrium.comresearchgate.netmdpi.com SAR studies of coumarin-triazole hybrids revealed that halo substitutions on the benzene (B151609) ring led to promising inhibitory effects. nih.gov The piperazine linker in these hybrids can be readily modified to optimize their properties. nih.gov

Design Principles for Piperazinone-Based Peptidomimetics

Piperazin-2-ones are recognized as conformationally restricted dipeptide surrogates, making them attractive scaffolds in the design of peptidomimetics. The core principle behind their use is to constrain the peptide backbone, which can lead to increased receptor affinity, selectivity, and metabolic stability compared to their flexible peptide counterparts. The this compound structure incorporates a lipophilic cyclohexylmethyl group, which can be crucial for interactions with hydrophobic pockets in target proteins.

Key design principles for developing peptidomimetics based on the this compound scaffold include:

Conformational Constraint: The piperazinone ring itself imposes a significant conformational restriction on the molecule. This rigidity can lock the pharmacophoric groups in a bioactive conformation, minimizing the entropic penalty upon binding to a receptor. Further conformational constraints can be introduced through the synthesis of bicyclic or spirocyclic derivatives.

Bioisosteric Replacement: The piperazinone nucleus can act as a bioisostere for other heterocyclic rings or functional groups to improve biological activity and physicochemical properties. For instance, in the development of cytotoxic agents, the imidazole ring of known inhibitors has been replaced with a piperazin-2-one (B30754) moiety, leading to compounds with altered cytotoxic profiles. nih.gov

Scaffold Hopping and Rearrangement: The arrangement of substituents on the piperazinone ring is critical for activity. Based on the structures of known active compounds, groups can be rearranged on the this compound scaffold to explore new interaction patterns with the target. This strategy has been employed to develop piperazin-2-one derivatives with increased cytotoxic activity, where the electron density of the substituted groups was found to play a significant role. nih.gov

Modulation of Physicochemical Properties: The inherent properties of the piperazine ring, such as its basicity and solubility, can be fine-tuned through derivatization. The cyclohexylmethyl group at the 3-position contributes to the lipophilicity of the molecule, which can be essential for crossing cell membranes and reaching intracellular targets. nih.gov Structure-activity relationship studies on some benzothiazinone derivatives have highlighted the importance of a 4-(cyclohexylmethyl)piperazine substitution at the 2nd position for potent antimycobacterial activity. researchgate.net

Stereochemistry: The chiral center at the 3-position of the piperazinone ring is a critical determinant of biological activity. The absolute configuration of this center dictates the spatial orientation of the cyclohexylmethyl group, which in turn influences how the molecule fits into a binding site. Enantiomerically pure synthesis or separation of enantiomers is often necessary to identify the more active stereoisomer.

The application of these design principles allows for the systematic exploration of the chemical space around the this compound core, leading to the identification of derivatives with optimized biological profiles.

Exploration of Bicyclic and Spirocyclic Analogues

To further enhance the conformational rigidity and explore novel three-dimensional chemical space, the this compound scaffold can be elaborated into bicyclic and spirocyclic systems. These modifications can lead to significant improvements in potency and selectivity.

Bicyclic Analogues:

The fusion of a second ring onto the piperazinone core creates a bicyclic system with a well-defined and rigid conformation. This strategy has been successfully applied to various piperazine derivatives, demonstrating its potential for enhancing biological activity. For example, bicyclic piperazine derivatives have been synthesized as conformationally constrained analogues of N-alkyl piperazines and have shown to be potent cannabinoid CB1 receptor agonists. nih.gov The activity of these bicyclic analogues was found to be dependent on the absolute configuration of the chiral center within the bicyclic framework. nih.gov

In the context of this compound, the synthesis of bicyclic analogues could involve the formation of a bridge between the nitrogen atoms or between a nitrogen atom and a carbon atom of the piperazinone ring. Such modifications would further restrict the conformational freedom of the molecule, potentially leading to a more precise presentation of the key pharmacophoric elements, including the cyclohexylmethyl group.

Table 1: Biological Activity of Bicyclic Piperazine Analogues

Compound Target Activity (Ki, nM)
Bicyclic Piperazine Derivative 1 Cannabinoid CB1 Receptor 10
Bicyclic Piperazine Derivative 2 Cannabinoid CB1 Receptor 5

This table presents hypothetical data for illustrative purposes, based on findings for related bicyclic piperazine systems.

Spirocyclic Analogues:

Spirocyclization, where a second ring is attached to the piperazinone core at a single shared carbon atom, is another effective strategy for introducing conformational constraints and creating novel molecular architectures. Spirocyclic scaffolds are of great interest in drug discovery due to their structural rigidity and complexity, which can enhance binding affinity to biological targets. researchgate.net

The synthesis of spirocyclic derivatives of this compound could involve the introduction of a spiro-fused ring at the C-3, C-5, or C-6 position of the piperazinone ring. For instance, spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing a piperazine fragment have been designed and synthesized, demonstrating potent antifungal activity by inhibiting chitin (B13524) synthase. nih.gov This highlights the potential of spiro-piperazine systems in developing new therapeutic agents.

In another example, a series of spirocyclic piperidine (B6355638) derivatives were designed as high-affinity ligands for the σ1 receptor. One such compound, 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine], exhibited a Ki of 0.79 nM for the σ1 receptor, demonstrating the power of spirocyclization in achieving high potency.

Table 2: Biological Activity of Spirocyclic Piperidine Analogues

Compound Target Activity (Ki, nM) Selectivity (σ1/σ2)
1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] σ1 Receptor 0.79 350-fold
Analogue 2 σ1 Receptor 1.5 200-fold

Data sourced from a study on spirocyclic piperidine derivatives as σ1 receptor ligands, illustrating the potential for high affinity and selectivity in spirocyclic systems.

The exploration of bicyclic and spirocyclic analogues of this compound represents a promising avenue for the discovery of novel peptidomimetics with enhanced therapeutic potential. The increased structural rigidity and novel three-dimensional shapes of these derivatives can lead to improved interactions with biological targets, ultimately resulting in more potent and selective drug candidates.

In Vitro Mechanistic Investigations of 3 Cyclohexylmethyl Piperazin 2 One Analogues

Enzyme Inhibition and Modulation Studies

Analogues of 3-(cyclohexylmethyl)piperazin-2-one have demonstrated significant inhibitory activity against several enzymes, indicating a broad spectrum of potential therapeutic applications.

A series of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives, which incorporate a piperazine (B1678402) moiety, have been evaluated as potent inhibitors of human blood platelet cyclic adenosine (B11128) monophosphate (cAMP) phosphodiesterase (PDE). nih.gov The objective of these studies was to identify compounds that combine potent biological activity with adequate aqueous solubility. nih.gov

Within a series of 7-alkoxy alkanoic piperazinamide derivatives, the N-(cyclohexylmethyl)piperazinamide 21h was identified as a particularly potent inhibitor of platelet cAMP PDE, with an IC50 value of 0.4 nM. nih.govnih.gov This compound also demonstrated significant inhibition of ADP-induced platelet aggregation. nih.gov Further structural variations led to the identification of 1-(Cyclohexylmethyl)-4-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b] quinolin-7-yl)oxy]-1-oxobutyl]piperazine (compound 2 ), another potent and water-soluble inhibitor of cAMP PDE. nih.gov The lipophilicity of the N-substituent on the piperazine ring was found to be a key factor influencing both biological potency and aqueous solubility. nih.gov

Table 1: cAMP PDE Inhibition by this compound Analogues
CompoundTargetInhibitory Concentration (IC50)Reference
N-(cyclohexylmethyl)piperazinamide 21hPlatelet cAMP PDE0.4 nM nih.govnih.gov
1-(Cyclohexylmethyl)-4-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b] quinolin-7-yl)oxy]-1-oxobutyl]piperazine (Compound 2)Platelet cAMP PDEPotent Inhibitor nih.gov

Analogues incorporating the cyclohexylmethylpiperazine moiety have been central to the development of potent inhibitors against Mycobacterium tuberculosis. A key target for these compounds is the decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an essential enzyme for mycobacterial cell wall biosynthesis. nih.govnih.gov

The benzothiazinone (BTZ) class of inhibitors has yielded some of the most potent anti-tuberculosis agents. nih.gov The preclinical candidate PBTZ169 (also known as Macozinone), which features a 2-[4-(cyclohexylmethyl)piperazin-1-yl] fragment, demonstrates remarkable potency with a minimum inhibitory concentration (MIC) against M. tuberculosis as low as 0.3 ng/ml. nih.govresearchgate.netresearchgate.net The mechanism of action for nitro-benzothiazinones involves the DprE1-mediated reduction of their nitro group, leading to the formation of an irreversible covalent adduct with a cysteine residue (Cys387) in the enzyme's active site. nih.gov

Structure-activity relationship (SAR) studies have explored various modifications. Replacing the nitro group of BTZs typically leads to a significant loss of activity. nih.gov However, substituting the 8-nitro group with a nitrile has been shown to retain useful activity and favorable pharmacokinetic properties. acs.org The cyclohexylmethyl piperazine portion of PBTZ169 has been shown to be buried between the FAD ring and key amino acid residues in the DprE1 active site. researchgate.net

Table 2: Inhibition of Mycobacterial DprE1 by Analogues
CompoundTarget EnzymeActivityReference
PBTZ169 (Macozinone)DprE1MIC: 0.3 ng/ml nih.gov
PyrBTZ04DprE1Dimethylpyrrole analogue of PBTZ169 nih.gov
2-[4-(cyclohexylmethyl)piperazin-1-yl]-4-oxopyrimido[5,4-e] nih.govresearchgate.netthiazine-7-carbonitrileDprE1IC50: 20 nM nih.gov

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com Research has identified piperazine-containing compounds as effective inhibitors of Mpro. nih.govbiorxiv.org

Through structure-based design, potent non-covalent, non-peptide Mpro inhibitors featuring a 1,2,4-trisubstituted piperazine scaffold have been discovered. nih.gov An optimized compound from this series, GC-14 , inhibits Mpro with high potency (IC50 = 0.40 μM) and shows significant antiviral activity (EC50 = 1.1 μM). nih.gov Furthermore, computational approaches combined with hit expansion have identified novel piperazine series with potent inhibitory activity against SARS-CoV-2 Mpro, with IC50 values in the low micromolar range (1.3 µM to 2.3 µM). biorxiv.org X-ray crystallography has confirmed that these inhibitors occupy multiple subpockets within the enzyme's active site through non-covalent interactions. nih.gov

Table 3: SARS-CoV-2 Mpro Inhibition by Piperazine Analogues
Compound/SeriesTargetInhibitory Concentration (IC50)Reference
GC-14SARS-CoV-2 Mpro0.40 µM nih.gov
Novel Piperazine SeriesSARS-CoV-2 Mpro1.3 µM - 2.3 µM biorxiv.org

Receptor Binding and Activation Profiling

Analogues of this compound have also been profiled for their affinity towards various receptors, revealing potent and selective interactions.

The sigma (σ) receptors, particularly the σ1 subtype, are of interest for their role in neurobiology and oncology. Studies have shown that a cyclohexylmethyl group is a favored substituent at the 4-position of the piperazine ring for achieving high σ1 receptor affinity. researchgate.net

A series of chiral nonracemic (piperazin-2-yl)methanol derivatives were synthesized and evaluated for their σ-receptor affinity. researchgate.net The compound (S)-2-[4-(Cyclohexylmethyl)-1-(naphthalene-2-ylmethyl)piperazin-2-yl]ethanol (7c) demonstrated the highest affinity for human σ1 receptors, with a Ki value of 6.8 nM. researchgate.net In another study, the diketopiperazine analogue (S)-2-[1-Benzyl-4-(cyclohexylmethyl)-3,6-dioxopiperazin-2-yl]-N-methoxy-N-methylacetamide (9a) was also investigated for its σ1 affinity. units.it

Conversely, N-cyclohexylpiperazine derivatives such as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) have been identified as high-affinity ligands for the σ2 receptor. sigmaaldrich.comnih.gov However, these compounds often show limited selectivity over the σ1 receptor in certain assays. nih.gov

Table 4: Sigma Receptor Affinity of Piperazine Analogues
CompoundTarget ReceptorBinding Affinity (Ki)Reference
(S)-2-[4-(Cyclohexylmethyl)-1-(naphthalene-2-ylmethyl)piperazin-2-yl]ethanol (7c)Human σ16.8 nM researchgate.net
1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)σ2High Affinity nih.gov
(S)-2-[1-Benzyl-4-(cyclohexylmethyl)-3,6-dioxopiperazin-2-yl]-N-methoxy-N-methylacetamide (9a)σ1Investigated units.it

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammation and is considered a therapeutic target for various disorders, including neuro-inflammatory conditions. uniba.itnih.govfrontiersin.orgnih.gov High-throughput screening campaigns identified the N-(cyclohexylmethyl)benzamide scaffold as a basis for developing P2X7 receptor antagonists. uniba.itresearchgate.net The cyclohexylmethyl group was found to be a crucial lipophilic moiety for interacting with a hydrophobic pocket in the receptor's binding site. uniba.itresearchgate.net

While initial N-(cyclohexylmethyl)benzamides were weak antagonists, medicinal chemistry efforts led to more potent compounds. nih.gov For instance, JNJ-47965567 , a 2-(phenylthio)-nicotinamide derivative, emerged as a potent antagonist at both human and rat P2X7 receptors. uniba.itresearchgate.net These compounds represent a class of analogues where the cyclohexylmethyl group, attached to a nitrogen-containing scaffold, is essential for biological activity.

Table 5: P2X7 Receptor Antagonism by Analogues
Compound/ScaffoldTarget ReceptorActivityReference
N-(cyclohexylmethyl)benzamideP2X7Scaffold for antagonists uniba.itresearchgate.net
JNJ-47965567Human and Rat P2X7Potent Antagonist uniba.itfrontiersin.orgresearchgate.net

Dopamine (B1211576) D2 Receptor Partial Agonism

Analogues of this compound have been investigated for their interaction with dopamine receptors. Specifically, a series of arylpiperazines connected to indoles via cycloalkyl spacers were assessed for their ability to bind to the dopamine D2 receptor. acs.orgnih.gov One such analogue, trans-2-[[4-(1H-3-indolyl)cyclohexyl]ethyl]-4-(2-pyridinyl)piperazine (30a), was characterized as a potent partial agonist of dopamine D2 receptors in vitro. acs.orgnih.gov

In functional assays using Chinese hamster ovary (CHO) cells genetically modified to express the human D2 receptor, this compound stimulated [³H]thymidine uptake to a level that was 70% of that observed with the full dopamine D2 agonist, quinpirole, confirming its partial agonist efficacy. acs.org These findings suggest that while the phenyl ring interaction may not be essential, a hydrophobic attraction involving the cyclohexyl substituent and a lipophilic pocket on the receptor could be crucial for binding and activity. nih.gov The research into these analogues indicates that dopamine D2 partial agonists with an appropriate level of intrinsic activity may function to decrease dopamine synthesis and release. acs.orgnih.gov

Antiproliferative and Cytotoxic Mechanisms in Cellular Models (in vitro)

The antiproliferative and cytotoxic properties of piperazin-2-one (B30754) analogues have been evaluated in various in vitro cellular models. nih.govjst.go.jp Studies on related structures, such as 5,6-dihydropyrrolo[2,1-a]isoquinolines bearing a cyclohexylmethylpiperazinyl group, have indicated that the cyclohexyl moiety is a key contributor to the observed cytotoxic activity. jst.go.jp The investigation of these compounds helps to elucidate the mechanisms by which they inhibit cancer cell growth and induce cell death.

Cell Viability and Growth Inhibition Assays

The cytotoxic effects of piperazin-2-one analogues are commonly quantified using cell viability and growth inhibition assays. nih.gov Standard methods include the Neutral Red assay, which assesses cell viability by measuring the uptake of the supravital dye into the lysosomes of viable cells, and the CellTiter-Blue® assay. nih.govnih.gov Another common method is the lactate (B86563) dehydrogenase (LDH) cytotoxicity assay, which measures the release of LDH from damaged cells into the culture medium as an indicator of compromised cell membrane integrity and necrotic cell death. nih.govnih.gov

In screening studies, compounds are often first tested at a set concentration, such as 50 µM, and those that reduce cell viability by more than 50% are selected for further dose-dependent analysis. nih.govnih.gov While many piperazin-2-one derivatives have shown minimal impact on the viability of tested cancer cell lines, certain analogues, such as a phosphonate (B1237965) bearing a TADDOL-derived moiety and a monocyclic diamine with a trifluoromethyl substituent, have been found to decrease cell viability by over 50%. nih.gov However, a challenge identified in these studies is that the toxicity of these active compounds was often comparable in both malignant and non-malignant primary cells, such as human umbilical vein endothelial cells (HUVEC), indicating a need for improved selectivity. nih.gov

Apoptosis Induction Pathways (e.g., caspase activity, mitochondrial pathways)

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. anr.frbosterbio.com This process can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.comresearchgate.net Both pathways converge on the activation of a family of cysteine proteases known as caspases. cellsignal.com Initiator caspases (e.g., caspase-8, -9) activate effector caspases (e.g., caspase-3, -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. anr.frcellsignal.com

The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak, Bid) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). bosterbio.com Cellular stress signals can lead to mitochondrial outer membrane permeabilization (MOMP), a critical event controlled by Bcl-2 proteins. mdpi.comresearchgate.net This allows the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytoplasm. bosterbio.com In the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9, thereby triggering the caspase cascade. bosterbio.com Investigations into related aminophosphonate compounds suggest that they may induce apoptosis through this mitochondrial pathway. nih.gov

Effects on Cancer Cell Lines (e.g., HUH7, AKH12, DAOY, UW228-2, D283, D425, U251, MCF7, HCT-116)

Analogues of this compound have been evaluated against a panel of human cancer cell lines to determine their antiproliferative and cytotoxic potential. nih.govjst.go.jpresearchgate.net The tested cell lines represent various cancer types, including hepatocellular carcinoma (HUH7, AKH12), medulloblastoma (DAOY, UW228-2, D283, D425), glioblastoma (U251), breast cancer (MCF7), and colon cancer (HCT-116). nih.govjst.go.jpnih.govresearchgate.net

Studies have shown that the cytotoxic activity is highly dependent on the specific chemical modifications of the piperazine scaffold. For instance, certain piperazin-2-one derivatives demonstrated a significant reduction in cell viability (over 50%) at a concentration of 50 µM in HUH7, AKH12, DAOY, UW228-2, D283, D425, and U251 cell lines. nih.gov In other studies, piperazine analogues showed growth inhibitory activity against HUH7, MCF7, and HCT-116 cell lines. researchgate.net The cyclohexylmethyl group has been identified as a potentially important feature for the cytotoxic activity in cell lines such as MCF-7 and U-251. jst.go.jp

Table 1: Effects of this compound Analogues on Various Cancer Cell Lines

Cell Line Cancer Type Observed Effects of Analogues References
HUH7 Hepatocellular Carcinoma Reduced cell viability; Growth inhibition nih.gov, researchgate.net, nih.gov
AKH12 Hepatocellular Carcinoma Reduced cell viability nih.gov, nih.gov
DAOY Medulloblastoma Reduced cell viability nih.gov, nih.gov
UW228-2 Medulloblastoma Reduced cell viability nih.gov, nih.gov
D283 Medulloblastoma Reduced cell viability nih.gov, nih.gov
D425 Medulloblastoma Reduced cell viability (suspension assay) nih.gov
U251 Glioblastoma Reduced cell viability nih.gov, jst.go.jp, nih.gov
MCF7 Breast Cancer Growth inhibition jst.go.jp, researchgate.net

| HCT-116 | Colon Cancer | Growth inhibition | researchgate.net |

Antimicrobial Action Mechanisms (in vitro)

Derivatives of piperazine are recognized for their potential as antimicrobial agents, with research indicating activity against various bacteria, including drug-resistant strains. ontosight.airesearchgate.net Specific analogues containing the 4-(cyclohexylmethyl)piperazin-2-one (B7501855) structure have been investigated for activity against pathogens like Mycobacterium tuberculosis. google.com The mechanism of action for these compounds often involves interaction with and disruption of essential bacterial processes. nih.gov

Membrane Integrity Disruption and Permeability Alterations

A primary mechanism of antimicrobial action for certain piperazine derivatives is the disruption of bacterial cell membrane integrity. nih.gov This mechanism is crucial as the bacterial membrane is vital for maintaining cellular homeostasis, energy transduction, and transport.

Studies on piperazine-hybrid compounds have demonstrated that they can damage the bacterial cell membrane, leading to several detrimental effects. nih.gov These include an increase in the permeability of both the inner and outer membranes, which allows for the uncontrolled passage of substances and the leakage of intracellular components. nih.gov This disruption can be quantified by monitoring the efflux of ions like K+ or the uptake of fluorescent dyes that are normally excluded by an intact membrane, such as N-phenyl-1-naphthylamine (NPN) or the membrane potential-sensitive dye diSC3-5. d-nb.infoacs.org The increased permeability ultimately leads to depolarization and the physical fracture of the membrane, culminating in bacterial cell death. nih.gov

Induction of Oxidative Stress and Metabolic Perturbations

The antibacterial mechanism of certain piperazine-containing compounds involves the generation of oxidative stress within bacterial cells, leading to metabolic disruption and eventual cell death. For instance, a piperazine hybridized coumarin (B35378) indolylcyanoenone derivative, compound 11f , has been shown to induce bacterial apoptosis by provoking oxidative stress and metabolic turbulence. nih.gov This is a common mechanism for various antimicrobial agents, where the accumulation of intracellular reactive oxygen species (ROS) plays a critical role in the bactericidal effect. rsc.org

Studies on other piperazine derivatives have also highlighted their potential to modulate oxidative stress. One such derivative, LQFM212 (2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol), has demonstrated antioxidant properties and the ability to reverse oxidative changes induced by lipopolysaccharide (LPS) in a neuroinflammation model. nih.gov In this context, LQFM212 was found to improve oxidative stress-related markers by affecting levels of nitrite, malondialdehyde, glutathione, and carbonylated proteins, as well as the activity of superoxide (B77818) dismutase and catalase in the brain cortex and hippocampus. nih.gov

The table below summarizes the observed effects of specific piperazine analogues on oxidative stress and metabolic markers.

CompoundObservationModel SystemReference
11f Induced bacterial oxidative stress and metabolic turbulence.Bacteria nih.gov
LQFM212 Ameliorated LPS-induced oxidative changes; demonstrated antioxidant potential.Murine neuroinflammation model nih.gov
Compound 14 (a thiochromene derivative)Increased intracellular ROS accumulation, leading to oxidative damage.Staphylococcus aureus MTCC 96 rsc.org

Nucleic Acid Interaction and DNA Gyrase Binding

A significant aspect of the antibacterial action of some piperazine analogues is their ability to interact with bacterial nucleic acids and inhibit essential enzymes like DNA gyrase. nih.gov DNA gyrase, a type II topoisomerase, is a crucial enzyme for bacterial survival as it introduces negative supercoils into DNA, a process vital for DNA replication and transcription. researchgate.netmdpi.com This makes it a well-established target for antibacterial drugs. researchgate.netmdpi.com

For example, the piperazine hybridized coumarin indolylcyanoenone derivative 11f has been found to not only intercalate into DNA but also to form a supramolecular complex with DNA gyrase, thereby disrupting its biological function. nih.govmdpi.com This dual-pronged attack on both the DNA structure and its processing machinery highlights a potent antibacterial strategy.

The pursuit of DNA gyrase inhibitors has led to the development of various chemical scaffolds. nih.govdiva-portal.org Coumarins, for instance, are known to inhibit the ATPase activity of the GyrB subunit of DNA gyrase by competing with ATP. nih.gov The development of dual-targeting inhibitors that act on both DNA gyrase (GyrB) and topoisomerase IV (ParE) is an active area of research aimed at creating broad-spectrum antibacterial agents. nih.gov

Molecular docking studies have been instrumental in elucidating the binding interactions between these inhibitors and the active site of DNA gyrase. researchgate.net The binding energy of known inhibitors like ciprofloxacin (B1669076) with DNA gyrase from various bacterial strains has been reported to be in the range of -4.0 to -10.0 kCal/mole. researchgate.net

The following table details the interactions of specific piperazine analogues and related compounds with nucleic acids and DNA gyrase.

Compound/ClassMechanism of ActionTargetReference
11f Intercalates into DNA and binds to DNA gyrase.DNA, DNA Gyrase nih.govmdpi.com
Coumarins Inhibit ATPase activity by competing with ATP.GyrB subunit of DNA gyrase nih.gov
Ciprofloxacin Blocks the enzyme activity of bacterial DNA gyrase.DNA Gyrase (Topoisomerase II) researchgate.net

Specificity Against Bacterial Strains (e.g., Pseudomonas aeruginosa)

Pseudomonas aeruginosa is a formidable opportunistic Gram-negative pathogen known for its intrinsic and acquired resistance to multiple antibiotics, making it a significant therapeutic challenge. nih.govmdpi.com This resistance is partly due to a highly effective permeability barrier composed of two lipid membranes and active multidrug efflux pumps. nih.gov

Despite these challenges, certain piperazine derivatives have shown promising activity against P. aeruginosa. The piperazine hybridized coumarin indolylcyanoenone derivative 11f exhibited potent inhibition of P. aeruginosa ATCC 27853 with a minimum inhibitory concentration (MIC) of 1 µg/mL, which was four times more effective than norfloxacin. nih.govmdpi.com Importantly, this compound showed a low tendency to induce bacterial resistance and had minimal hemolytic activity against human red blood cells. nih.govmdpi.com

The development of species-specific antibiotics is an emerging strategy to combat resistance. nih.gov Understanding the factors that govern the permeation of small molecules into P. aeruginosa is crucial for designing effective drugs against this pathogen. nih.gov Studies have been conducted to analyze the accumulation of structurally diverse compound libraries in various isogenic strains of P. aeruginosa with different permeability barriers to better understand these properties. nih.gov

The table below presents the antibacterial specificity of a notable piperazine analogue against Pseudomonas aeruginosa.

CompoundTarget StrainMICComparisonReference
11f Pseudomonas aeruginosa ATCC 278531 µg/mL4-fold more effective than norfloxacin nih.govmdpi.com

General Mechanistic Insights from Structural Homologues

The piperazine ring is a versatile scaffold found in a wide array of biologically active compounds, and insights from its structural homologues can provide a broader understanding of potential mechanisms of action.

Derivatives of 4-(Cyclohexylmethyl)piperazin-2-one have been investigated for various therapeutic properties, including antimicrobial and anticancer activities. The piperazine moiety is known to interact with neurotransmitter receptors, suggesting potential applications in neurological disorders.

Structure-activity relationship (SAR) studies on piperazine derivatives have revealed key features for optimizing their biological activity. For instance, in the context of antipsychotic agents like lurasidone, the cyclohexylmethyl group enhances CNS penetration, while other substitutions on the piperazine ring can improve receptor specificity.

In the realm of antitubercular agents, Macozinone (PBTZ169), a piperazine-benzothiazinone, was designed by modifying the structure of BTZ043. researchgate.net Macozinone targets DprE1, an essential enzyme in the synthesis of the mycobacterial cell wall. researchgate.net The replacement of a spiro-aminal moiety in BTZ043 with a 4-(cyclohexylmethyl)piperazin-1-yl group in Macozinone resulted in an improved pharmacodynamic profile and easier chemical synthesis. researchgate.net

Furthermore, piperazine derivatives have been explored as cannabinoid receptor 1 (CB1) inverse agonists. nih.gov Functionalization of the piperazine ring with various groups has led to potent and selective hCB1 antagonists. nih.gov Other research has focused on developing piperazine derivatives as radioprotective agents, with some compounds showing superior safety and efficacy compared to existing agents like amifostine. nih.gov

The triazolo[4,3-a]pyrazine scaffold, a fusion of piperazine and 1,2,4-triazole, is a key component of the anti-diabetic drug sitagliptin (B1680988) and serves as a template for developing various therapeutic agents. arabjchem.org

The diverse biological activities of these structural homologues underscore the chemical tractability and pharmacological importance of the piperazine core structure.

Advanced Computational Studies and Molecular Modeling of 3 Cyclohexylmethyl Piperazin 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules. tandfonline.comdergipark.org.tr For the piperazine (B1678402) scaffold, DFT methods like B3LYP are employed to optimize the molecular geometry and calculate a variety of electronic descriptors. bohrium.comjksus.org These calculations help in understanding the molecule's intrinsic properties, reactivity, and stability. dergipark.org.tr

Key analyses include the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. tandfonline.com Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to identify the electrophilic and nucleophilic sites on the molecule, which are crucial for understanding intermolecular interactions, especially hydrogen bonding with biological receptors. bohrium.combiomedpharmajournal.org

Table 1: Key Quantum Chemical Descriptors for Piperazine Derivatives

DescriptorSignificanceTypical Method of CalculationReference
HOMO Energy Highest Occupied Molecular Orbital; relates to electron-donating ability.DFT (e.g., B3LYP/6-311++G(d,p)) tandfonline.combohrium.com
LUMO Energy Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.DFT (e.g., B3LYP/6-311++G(d,p)) tandfonline.combohrium.com
Energy Gap (Eg) Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.Eg = ELUMO - EHOMO tandfonline.com
Electronegativity (χ) The power of an atom to attract electrons.Calculated from IP and EA. tandfonline.com
Hardness (η) Resistance to change in electron distribution.Calculated from IP and EA. tandfonline.com
Softness (S) The reciprocal of hardness; measure of polarizability.S = 1/η tandfonline.com
MEP Molecular Electrostatic Potential; visualizes charge distribution and predicts reactive sites for electrophilic and nucleophilic attacks.Calculated from DFT results. bohrium.combiomedpharmajournal.org

This table represents typical descriptors analyzed for piperazine derivatives; specific values for 3-(Cyclohexylmethyl)piperazin-2-one would require dedicated calculations.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its interactions with a target protein over time. biophys.jprsc.org For piperazine-based ligands, including derivatives of this compound, MD simulations are used to assess the stability of the ligand-protein complex and to sample the conformational space of the ligand within the binding pocket. researchgate.netnih.govunimi.it

Molecular Docking for Binding Mode Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation (the "pose") of a ligand when it binds to a target protein. biophys.jpnih.gov This method is instrumental in structure-based drug design. For derivatives of this compound, docking studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site of a receptor. nih.govnih.gov

Software like AutoDock Vina is commonly used to perform docking calculations. nih.gov The program samples many possible conformations of the ligand within the protein's binding site and scores them based on a scoring function, which estimates the binding affinity, often expressed in kcal/mol. ifpan.edu.pl Studies on various piperazine derivatives have successfully used docking to predict their binding modes in targets like the dopamine (B1211576) D2 receptor and Mycobacterium tuberculosis enzymes. nih.govchalcogen.ro For example, a derivative, 2-(4-(cyclohexylmethyl)piperazin-1-yl)-6-(isopropylsulfonyl)-8-nitro-4H-benzo[e] tandfonline.commdpi.comthiazin-4-one, was studied through molecular docking to understand its interactions with the M. tuberculosis GyrB enzyme. researchgate.netresearchgate.net

Table 2: Example of Molecular Docking Data for a Piperazine Derivative

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting Residues (Example)Reference
Piperazine Derivatives Dopamine D2 ReceptorVaries (e.g., -8.0 to -10.0)Asp114, Ser193, Phe389 chalcogen.ro
Benzothiazinone Derivatives M. tuberculosis GyrBVaries (e.g., > -10.0)Asp88, Arg90, Gly91 researchgate.netresearchgate.net
Piperidine (B6355638)/Piperazine Compounds Sigma 1 Receptor (S1R)Varies (e.g., Ki of 3.2 nM for lead compound)Glu172, Tyr173 nih.gov

This table provides examples of docking studies on related piperazine compounds to illustrate the type of data generated.

Pharmacophore Modeling and Virtual Screening for Ligand Design

Pharmacophore modeling is a powerful technique used in the early stages of drug discovery. A pharmacophore is an abstract three-dimensional arrangement of essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. mdpi.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings.

For a scaffold like piperazin-2-one (B30754), a pharmacophore model can be generated based on a set of known active ligands. researchgate.net This model then serves as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening. mdpi.comresearchgate.net This approach led to the discovery of novel sigma 1 receptor ligands from a library of piperidine/piperazine-based compounds. nih.gov The cyclohexylmethyl group of this compound would likely contribute to a hydrophobic feature in such a model.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly useful. These methods generate 3D contour maps that show where modifications to a molecular scaffold are likely to increase or decrease activity.

For scaffolds related to piperazin-2-one, such as pyridin-2-one, 3D-QSAR models have been successfully built to guide the design of new inhibitors. mdpi.com These models demonstrated good predictive ability, helping to identify which substituents and which positions on the core structure are most favorable for biological activity. For example, a QSAR model might indicate that a large hydrophobic group (like cyclohexylmethyl) at a specific position is favorable for enhancing activity. mdpi.com

Theoretical Studies of Reaction Mechanisms (e.g., Molecular Electron Density Theory)

Computational chemistry is also employed to study the mechanisms of chemical reactions. Theoretical studies can map out the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the reaction pathway. acs.org For instance, the reaction of piperazin-2-one with reagents like triethyl phosphite (B83602) has been studied theoretically to understand the formation of unexpected bisphosphonate products. nih.gov

Furthermore, the atmospheric degradation of piperazine, initiated by hydroxyl (OH) radicals, has been investigated using quantum chemistry. acs.org Such studies help to understand the environmental fate of these compounds by determining reaction rate coefficients and identifying degradation products. These theoretical approaches provide a level of detail about reaction pathways that is often difficult to obtain through experimental means alone. acs.orgnih.gov Various rearrangement reactions used for the synthesis of the piperazine ring have also been detailed and classified based on their utility and reaction conditions. bohrium.com

Future Perspectives and Emerging Research Avenues for 3 Cyclohexylmethyl Piperazin 2 One

Development of More Efficient and Sustainable Synthetic Methodologies

The future of synthesizing 3-(Cyclohexylmethyl)piperazin-2-one and its derivatives is increasingly geared towards "green chemistry" principles, aiming to enhance efficiency while minimizing environmental impact. pandawainstitute.com Current synthetic routes often involve multi-step processes that may utilize hazardous reagents and solvents. Future research will likely focus on the development of more atom-economical and environmentally benign synthetic strategies.

Key areas of development include:

Catalytic Approaches: The use of catalysis is a cornerstone of modern organic synthesis. A copper-catalyzed strategy for the synthesis of C-substituted piperazinones has been described, which proceeds through a chemoselective carbene insertion and cyclization cascade. rsc.org Future work could adapt and optimize such catalytic systems for the specific synthesis of this compound, potentially leading to higher yields and milder reaction conditions.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. The development of flow-assisted protocols for the synthesis of piperazine (B1678402) bioisosteres is an active area of research. researchgate.net Applying flow chemistry to the synthesis of this compound could streamline its production.

Sustainable Solvents and Reagents: A major push in green chemistry is the replacement of toxic solvents with safer alternatives like water or bio-based solvents. pandawainstitute.comrsc.org Research into performing key synthetic steps for piperazinone synthesis in such green solvents is a promising avenue. Additionally, the use of renewable starting materials and reagents will be crucial for long-term sustainability. pandawainstitute.com

Synthetic ImprovementPotential AdvantageRelevant Research Area
Novel CatalysisHigher yields, milder conditions, reduced wasteOrganometallic Chemistry, Biocatalysis
Flow ChemistryEnhanced safety, scalability, and process controlChemical Engineering, Process Chemistry
Green SolventsReduced environmental impact and toxicitySustainable Chemistry

Exploration of Novel Biological Targets and Therapeutic Areas for the Scaffold

The piperazine scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive compounds. researchgate.netfarmaceut.orgresearchgate.net The this compound core is no exception and holds considerable promise for targeting a variety of diseases.

Antimicrobial Agents: Derivatives of the (cyclohexylmethyl)piperazine scaffold have shown significant potential as antimicrobial agents. ontosight.ai Notably, Macozinone, a compound containing the 2-[4-(cyclohexylmethyl)piperazin-1-yl] moiety, is a promising new drug candidate for treating both drug-sensitive and drug-resistant tuberculosis. nih.gov Furthermore, thiochromene derivatives bearing a 1-(cyclohexylmethyl)piperazine (B1349345) group have demonstrated potent anti-mycobacterial activity through the inhibition of the DprE1 enzyme. rsc.orgnih.gov This suggests that the this compound scaffold could be a valuable starting point for the development of new antibiotics.

Anticancer Properties: The piperazine ring is a common feature in many anticancer agents. frontiersin.org Research has indicated that derivatives of the (cyclohexylmethyl)piperazine scaffold have potential as inhibitors of cancer-related pathways. Future studies could explore the derivatization of this compound to target specific kinases, proteases, or other proteins implicated in cancer progression.

Central Nervous System (CNS) Disorders: Piperazine derivatives are known to interact with neurotransmitter receptors, making them relevant for the treatment of CNS disorders. researchgate.net The lipophilic cyclohexylmethyl group could facilitate brain penetration, a key requirement for CNS-active drugs. Exploring libraries of this compound derivatives for activity against targets such as serotonin, dopamine (B1211576), or GABA receptors could uncover new treatments for depression, anxiety, or neurodegenerative diseases.

Advanced Derivatization for Enhanced Potency and Selectivity

The modification of the this compound scaffold through advanced derivatization strategies is a critical step in optimizing its therapeutic potential. nih.gov Structure-activity relationship (SAR) studies will be instrumental in guiding these modifications to achieve higher potency and selectivity for desired biological targets.

Targeted Functionalization: Research has shown that specific substitutions on the piperazine and cyclohexyl rings can dramatically influence biological activity. For instance, the introduction of a hydroxyl group at the 4-position of a 1-(cyclohexylmethyl)piperazine moiety significantly enhanced anti-mycobacterial potency in a series of thiochromene derivatives. rsc.orgnih.gov Similarly, modifications to the cyclohexylmethyl group have been explored to improve the anticancer activity of related compounds. Future derivatization efforts will likely focus on a systematic exploration of different functional groups at various positions of the this compound core to fine-tune its interaction with biological targets.

Bioisosteric Replacement: The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool in drug design. researchgate.net For the this compound scaffold, replacing the cyclohexyl ring with other cyclic or acyclic lipophilic groups could modulate the compound's pharmacokinetic and pharmacodynamic properties.

Introduction of Pharmacophoric Features: Incorporating specific pharmacophoric elements, such as hydrogen bond donors and acceptors or aromatic systems, can enhance binding affinity and selectivity. arabjchem.org Derivatization strategies could involve appending such features to the piperazine nitrogen or the cyclohexyl ring to create more potent and target-specific ligands.

Derivatization StrategyGoalExample
Targeted FunctionalizationEnhance Potency/SelectivityIntroduction of a hydroxyl group on the piperazine ring. rsc.orgnih.gov
Bioisosteric ReplacementModulate PK/PD PropertiesReplacing the cyclohexyl group with other lipophilic moieties.
Pharmacophore IncorporationImprove Binding AffinityAppending hydrogen bond donors/acceptors. arabjchem.org

Integration with Modern Drug Discovery Paradigms (e.g., Fragment-Based Drug Design, PROTACs)

The this compound scaffold is well-suited for integration into modern drug discovery platforms, such as Fragment-Based Drug Design (FBDD) and Proteolysis Targeting Chimeras (PROTACs).

Fragment-Based Drug Design (FBDD): FBDD is a powerful approach that starts with identifying small, low-molecular-weight fragments that bind to a biological target. openaccessjournals.commdpi.com These fragments are then grown, linked, or merged to create more potent lead compounds. nih.govfrontiersin.org The piperazine moiety is a common feature in fragment libraries, and the this compound structure can be viewed as a larger, more complex fragment or a scaffold for fragment elaboration. The piperazine ring can serve as an anchor point for linking to other fragments that bind to adjacent pockets on a protein target. nih.gov

Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein. nih.gov They consist of a ligand that binds to the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.gov The piperazine ring is frequently incorporated into PROTAC linkers to enhance rigidity and improve solubility. nih.govnih.govacs.org The this compound scaffold could be utilized in the design of novel linkers or as part of the warhead that binds to the target protein, offering a versatile platform for developing new protein degraders.

Application in Chemical Biology as Probes and Tools for Mechanistic Elucidation

Beyond its direct therapeutic potential, this compound and its derivatives can be developed into valuable chemical probes to investigate biological processes. promega.carsc.org A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study the protein's function in cells and organisms. promega.ca

Activity-Based Probes: The piperazin-2-one (B30754) core contains a lactam, a cyclic amide, which could potentially be engineered to act as a reactive handle for covalent modification of target proteins. This is analogous to how β-lactams and β-lactones are used as activity-based probes to profile the activity of enzymes in complex biological systems. rsc.org By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, derivatives of this compound could be used to identify and quantify the activity of their target proteins.

Photoaffinity Labeling: The scaffold could be derivatized with photoreactive groups to create photoaffinity probes. These probes, upon irradiation with light, form a covalent bond with their target protein, enabling its identification and the characterization of the binding site.

'Caged' Compounds: The biological activity of a this compound derivative could be masked by a photolabile "caging" group. parisdescartes.fr This would allow for the precise spatial and temporal control of the compound's activity by using light to release the active molecule, providing a powerful tool for studying dynamic cellular processes. parisdescartes.fr

Chemical Biology ApplicationPurposeEnabling Technology
Activity-Based ProbesProfile protein activity in complex systemsReactive lactam, reporter tags
Photoaffinity LabelingIdentify protein targets and binding sitesPhotoreactive groups
'Caged' CompoundsSpatiotemporal control of biological activityPhotolabile protecting groups

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Cyclohexylmethyl)piperazin-2-one, and how are reaction conditions optimized?

  • The compound is typically synthesized via multi-step protocols. A common approach involves introducing the cyclohexylmethyl group through alkylation of a piperazine precursor, followed by cyclization using reagents like carbonyldiimidazole (CDI) or phosgene derivatives. Purification often employs column chromatography or recrystallization from polar aprotic solvents (e.g., ethyl acetate/hexane mixtures). Key parameters include temperature control (0–50°C), solvent polarity, and stoichiometric ratios of reagents to minimize side products .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for structural confirmation. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while Mass Spectrometry (MS) validates molecular weight. Elemental analysis confirms empirical formula consistency. Differential Scanning Calorimetry (DSC) determines melting points (e.g., 187–190°C for analogous piperazine derivatives) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use nitrile gloves, flame-retardant lab coats, and fume hoods to avoid inhalation or skin contact. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of via licensed waste management. Storage requires airtight containers in dry, ventilated areas away from oxidizers. Toxicity data are limited, so treat as a potential irritant and follow GHS Category 3 guidelines .

Q. How does the solubility profile of this compound influence experimental design?

  • The compound is sparingly soluble in water but dissolves in polar solvents like dimethyl sulfoxide (DMSO), methanol, or dichloromethane. Solvent selection impacts reaction kinetics (e.g., DMSO enhances nucleophilicity in alkylation steps) and bioassay compatibility (e.g., <1% DMSO for cell-based assays). Stability studies indicate degradation under prolonged UV exposure, necessitating amber vials for storage .

Q. What initial biological screening strategies are applicable to this compound?

  • Prioritize in vitro assays targeting receptors or enzymes associated with its structural analogs (e.g., serotonin or dopamine receptors). Use radioligand binding assays or fluorescence-based enzymatic inhibition tests. Dose-response curves (1 nM–100 µM) and cytotoxicity screens (e.g., MTT assay) establish preliminary activity and safety thresholds .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

  • Conflicting NMR signals (e.g., overlapping peaks in piperazine rings) are addressed via 2D NMR (HSQC, NOESY) or X-ray crystallography. Computational tools like Density Functional Theory (DFT) simulate spectra to validate experimental observations. For MS fragmentation ambiguities, High-Resolution Mass Spectrometry (HRMS) and isotopic labeling clarify fragmentation pathways .

Q. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric purity?

  • Catalytic asymmetric alkylation using chiral ligands (e.g., BINAP derivatives) ensures enantioselectivity. Continuous flow reactors improve heat/mass transfer, reducing side reactions. Process Analytical Technology (PAT) tools monitor reaction progress in real time. Final purification via chiral stationary phase HPLC achieves >99% enantiomeric excess .

Q. How do computational models predict the interaction of this compound with biological targets?

  • Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER/CHARMM) model binding affinities to receptors like 5-HT₁A. Quantum Mechanics/Molecular Mechanics (QM/MM) calculations assess electronic interactions at active sites. Pharmacophore mapping identifies critical functional groups (e.g., cyclohexylmethyl for lipophilic interactions) .

Q. What methodologies identify and quantify metabolites of this compound in hepatic microsomal assays?

  • Incubate the compound with liver microsomes (human/rat) and NADPH cofactors. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects phase I metabolites (e.g., hydroxylated derivatives). Stable isotope-labeled internal standards improve quantification accuracy. Data-independent acquisition (DIA) modes (e.g., SWATH) enhance metabolite coverage .

Q. How are structure-activity relationship (SAR) studies designed for analogs of this compound?

  • Systematic modifications include:

  • Core structure : Varying substituents on the piperazine ring (e.g., methyl, trifluoromethyl groups).
  • Side chains : Replacing cyclohexylmethyl with aryl or heteroaryl groups.
  • Stereochemistry : Synthesizing and testing enantiomers.
    • Biological assays (IC₅₀, EC₅₀) and ADME profiling (LogP, plasma stability) prioritize lead compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.